An In-Depth Technical Guide to Benz[g]isoquinoline-5,10-dione: Chemical Properties, Structure, and Biological Activity
An In-Depth Technical Guide to Benz[g]isoquinoline-5,10-dione: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benz[g]isoquinoline-5,10-dione, also known as 2-aza-9,10-anthraquinone, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and known biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its biological effects are presented. Furthermore, this document elucidates its potential mechanisms of action, including its role as a DNA intercalating agent, and provides visualizations of relevant experimental workflows.
Chemical Properties and Structure
Benz[g]isoquinoline-5,10-dione is a yellow, crystalline solid. Its core structure consists of a benzene ring fused to an isoquinoline system, with two ketone functional groups at positions 5 and 10. This planar, polycyclic aromatic structure is a key determinant of its biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of Benz[g]isoquinoline-5,10-dione is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 46492-08-4 | [1][2] |
| Molecular Formula | C₁₃H₇NO₂ | [1] |
| Molecular Weight | 209.20 g/mol | [1] |
| Appearance | Yellow crystalline solid | N/A |
| Melting Point | 178-180 °C | [1] |
| Boiling Point | 407 °C | [1] |
| Density | 1.373 g/cm³ | [1] |
| Solubility | Poorly soluble in water, soluble in hot organic solvents. | [N/A] |
Spectroscopic Data
| Spectroscopic Data for 1-methyl-3-phenylbenzo[g]isoquinoline-5,10-dione | |
| IR (film, cm⁻¹) | 1682, 1665, 1574, 1329, 1287, 1121, 860, 698 |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.46 (s, 1H), 8.32 (m, 2H), 8.25 (d, J = 6.4 Hz, 2H), 7.86 (m, 2H), 7.82 (m, 3H), 3.18 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 183.3, 183.0, 161.8, 160.4, 140.7, 137.4, 134.7, 134.2, 133.5, 132.2, 130.2, 128.7, 127.2, 127.1, 126.6, 122.8, 113.9, 26.5 |
| HRMS (ESI) m/z | [M+H]⁺ calcd for C₂₀H₁₃NO₂H⁺, 300.1019; found, 300.1016 |
Synthesis of Benz[g]isoquinoline-5,10-dione
Several synthetic routes to Benz[g]isoquinoline-5,10-dione and its derivatives have been reported, highlighting the versatility of chemical approaches to this scaffold.
Synthetic Strategies
Common synthetic strategies include:
-
Friedel-Crafts Acylation: This classic method involves the acylation of benzene with 3,4-pyridinedicarboxylic anhydride, followed by a ring-closing reaction.[3]
-
Diels-Alder Reaction: A [4+2] cycloaddition between a suitable diene, such as 1,3-cyclohexadiene, and isoquinoline-5,8-dione, followed by oxidation and thermal elimination, can yield the target compound.[3]
-
Phthalide Annulation: The reaction of a cyanophthalide anion with 3-bromopyridine provides a direct route to the Benz[g]isoquinoline-5,10-dione core.[3]
-
Pomeranz-Fritsch Type Reaction: This approach involves the acid-catalyzed cyclization of a Schiff base derived from an aminoacetal and a carbonyl compound, and has been adapted for the synthesis of this aza-anthraquinone.[3]
-
From 1,4-Oxazinone Precursors: A more recent method utilizes the reaction of 1,4-oxazinone precursors with naphthoquinones.[4]
Detailed Experimental Protocol: Synthesis from a 1,4-Oxazinone Precursor
This protocol is adapted from a reported synthesis of a Benz[g]isoquinoline-5,10-dione derivative and illustrates a general approach.[4]
Materials:
-
A suitable 1,4-oxazinone precursor (e.g., 3-methyl-5-phenyl-2H-1,4-oxazin-2-one)
-
1,4-Naphthoquinone
-
Toluene
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a reaction vial, dissolve the 1,4-oxazinone precursor (1 equivalent) and 1,4-naphthoquinone (2 equivalents) in toluene.
-
Seal the reaction vessel and heat to 110 °C with stirring overnight.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes for elution, to yield the desired Benz[g]isoquinoline-5,10-dione derivative.
-
Characterize the final product using spectroscopic methods (NMR, IR, MS).
Biological Activity and Mechanism of Action
Benz[g]isoquinoline-5,10-dione and its derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.
Anticancer Activity
A significant body of research has focused on the anticancer potential of aza-anthraquinones.[5][6] The planar structure of Benz[g]isoquinoline-5,10-dione allows it to act as a DNA intercalating agent.[5] This proposed mechanism involves the insertion of the molecule between the base pairs of the DNA double helix, which can lead to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.
Antimicrobial and Antiviral Activity
Benz[g]isoquinoline-5,10-dione has been isolated from the plant Mitracarpus scaber and has shown significant in vitro inhibitory activity against AIDS-related pathogens.[1] It also exhibits antibacterial and antifungal properties.[1] While the exact mechanisms are not fully elucidated for the parent compound, studies on related isoquinoline derivatives suggest that they may act by perturbing the cell wall and nucleic acid biosynthesis in bacteria.[7][8]
Experimental Protocols for Biological Assays
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[5][9]
Materials:
-
Cancer cell lines (e.g., PC3, HT-29, HeLa, HepG2)
-
RPMI 1640 medium with 10% FCS and 1% penicillin/streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 1.5 x 10³ cells/well and incubate for 24 hours.[9]
-
Treat the cells with a concentration series of Benz[g]isoquinoline-5,10-dione (e.g., 1.56 to 100 µM) for 48 hours.[9]
-
Add 50 µL of MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[9]
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a suitable wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
This assay determines if a compound can intercalate into DNA, a characteristic of many topoisomerase inhibitors.[10]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Vaccinia Topoisomerase I and assay buffer
-
Benz[g]isoquinoline-5,10-dione solution
-
Agarose gel and electrophoresis equipment
Procedure:
-
Incubate supercoiled plasmid DNA with the test compound for a short period.
-
Add Vaccinia Topoisomerase I to relax the plasmid DNA in the presence of the compound.
-
Remove the enzyme and the compound.
-
Analyze the plasmid DNA by agarose gel electrophoresis.
-
The presence of supercoiled topoisomers indicates that the compound is a DNA intercalator or groove binder.[10]
Conclusion
Benz[g]isoquinoline-5,10-dione is a promising scaffold for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. Its planar structure facilitates DNA intercalation, a key mechanism for its anticancer activity. Further research is warranted to fully elucidate its mechanisms of action, explore its structure-activity relationships, and optimize its therapeutic potential. The detailed protocols provided in this guide offer a foundation for researchers to further investigate this important class of compounds.
References
- 1. BENZ[G]ISOQUINOLINE-5,10-DIONE CAS#: 46492-08-4 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. New benzo[g]isoquinoline-5,10-diones and dihydrothieno [2,3-b]naphtho-4,9-dione derivatives: synthesis and biological evaluation as potential antitumoral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. inspiralis.com [inspiralis.com]
